N-(3-Morpholinophenyl)acrylamide
Description
Properties
IUPAC Name |
N-(3-morpholin-4-ylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-13(16)14-11-4-3-5-12(10-11)15-6-8-17-9-7-15/h2-5,10H,1,6-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKTWRRULHTXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Morpholinophenyl)acrylamide typically involves the reaction of 3-morpholinoaniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{3-Morpholinoaniline} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Morpholinophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: this compound N-oxide
Reduction: N-(3-Morpholinophenyl)ethylamine
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
Chemical Applications
N-(3-Morpholinophenyl)acrylamide serves as a monomer in polymer synthesis. Its ability to participate in radical polymerization allows for the creation of specialty polymers with tailored properties. These polymers are useful in various applications, including coatings, adhesives, and biomedical devices.
Table 1: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Glass Transition Temp | Varies with composition |
| Solubility | Soluble in organic solvents |
| Mechanical Strength | High, depending on crosslinking |
Biological Applications
The compound is investigated for its potential as a biochemical probe due to its capacity to interact with biological macromolecules such as proteins and nucleic acids. Studies have shown that this compound can induce cytotoxic effects through mechanisms involving oxidative stress and reactivity with cellular components.
Case Study: Cytotoxicity Assessment
Research indicates that this compound can form adducts with glutathione, altering cellular redox states and contributing to cytotoxicity. In vitro studies demonstrated significant cell death at concentrations exceeding 100 µM, suggesting potential risks associated with exposure .
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its therapeutic potential, particularly as an inhibitor of specific enzymes or receptors. Its structure allows for enhanced binding affinity to target molecules, which can modulate their activity.
Table 2: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Mechanism of Action |
|---|---|---|
| FGFR1 | 8 | Covalent bond formation with cysteine residue |
| FGFR2 | 4 | Covalent bond formation with cysteine residue |
| FGFR4 | 3.8 | Covalent bond formation with cysteine residue |
Industrial Applications
This compound is utilized in the production of specialty materials that exhibit unique mechanical and chemical properties. Its incorporation into industrial processes enhances product performance, particularly in applications requiring high durability or specific chemical resistance.
Table 3: Summary of Toxicological Findings
| Study Type | Findings |
|---|---|
| Animal Studies | Increased tumor incidence at high doses |
| Human Epidemiological | Limited evidence linking dietary exposure to cancer risk |
Mechanism of Action
The mechanism of action of N-(3-Morpholinophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can enhance the compound’s binding affinity to these targets, while the acrylamide moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features and Modifications
The biological activity of acrylamide derivatives is highly dependent on substituents on the phenyl ring and the acrylamide backbone. Below is a comparative analysis of N-(3-Morpholinophenyl)acrylamide and its analogs:
Table 1: Structural and Functional Comparison
Structure-Activity Relationship (SAR) Trends
Morpholine Substitution : The morpholine group contributes to hydrogen bonding and solubility but may limit metabolic stability. Its replacement with heteroaryl groups (e.g., fluoropyridinyl) improves both potency and pharmacokinetic profiles .
Electron-Donating Groups: Methoxy and hydroxyl substituents (e.g., in Compound 2, ) enhance anti-inflammatory activity, likely through antioxidant mechanisms or interactions with NO synthase.
Critical Analysis of Research Findings
- Comparative Limitations: Direct comparisons are hindered by variability in assay conditions (e.g., cell lines, concentrations). For instance, Compound 2 () was tested in NO inhibition assays, whereas KCNQ2 openers () used electrophysiological models.
Q & A
Q. Table 1: Impact of Substituents on Biological Activity
Advanced: How can researchers resolve contradictions in reported biological data for acrylamide derivatives?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use multiple concentrations (e.g., 0.1–100 µM) to confirm IC₅₀ consistency .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to rule out nonspecific effects .
- Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify outliers .
Advanced: What advanced analytical methods address purity challenges in acrylamide derivatives?
Methodological Answer:
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to separate isomers. Monitor λ=220–280 nm .
- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z configuration) .
- Elemental Analysis : Confirm C/H/N ratios (±0.3% tolerance) to verify purity .
Advanced: How are mechanistic studies designed to elucidate acrylamide derivatives' mode of action?
Methodological Answer:
- Kinetic Studies : Measure enzyme inhibition (e.g., Michaelis-Menten plots) to determine competitive/non-competitive binding .
- Apoptosis Assays : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- Protein Binding : Perform SPR or ITC to calculate binding affinities (KD values) .
- Gene Expression Profiling : Apply RNA-seq to identify dysregulated pathways (e.g., MAPK/ERK) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
